molecular formula C13H20ClNO2 B554973 H-Phe-OtBu.HCl CAS No. 15100-75-1

H-Phe-OtBu.HCl

Cat. No. B554973
CAS RN: 15100-75-1
M. Wt: 257.75 g/mol
InChI Key: FDMCEXDXULPJPG-MERQFXBCSA-N
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Description

H-Phe-OtBu.HCl, also known as tert-Butyl L-Phenylalaninate Hydrochloride or L-Phenylalanine tert-Butyl Ester Hydrochloride , is a derivative of phenylalanine . It is a solid substance with a molecular formula of C13H20ClNO2 and a molecular weight of 257.76 .


Molecular Structure Analysis

The molecular structure of H-Phe-OtBu.HCl consists of 13 carbon atoms, 20 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The monoisotopic mass is 257.118256 Da .


Physical And Chemical Properties Analysis

H-Phe-OtBu.HCl is a solid substance at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air, heat, and moisture .

Scientific Research Applications

  • Chemotactic Tripeptides : A study by Michel, Lajoie, and Hassani (2009) explored the crystal structure and molecular mechanics energy calculations of chemotactic tripeptides, which are analogues of formyl-methionine-leucine-phenylalanine, including HCO-Met-Leu-Phe-OC(CH3)3 (fMLP-OtBu). This research is significant for understanding the chemotactic activity in inducing lysozyme release from human neutrophils (Michel, Lajoie, & Hassani, 2009).

  • Bone Marrow Mesenchymal Stem Cells Differentiation : Wang et al. (2010) investigated the differentiation of human bone marrow mesenchymal stem cells into nerve cells using various scaffolding materials, including polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). This study is relevant for applications in nerve tissue engineering (Wang et al., 2010).

  • Cell Death and Proliferation : Cheng et al. (2006) explored the effects of D,L-beta-hydroxybutyric acid on cell death and proliferation in L929 cells. This research contributes to the understanding of the impact of biodegradable polymers' degradation products on local cell types, relevant for tissue engineering applications (Cheng et al., 2006).

  • Brain Passage of BUBU : Delay-Goyet et al. (1991) studied the peptidase-resistance and bioavailability of BUBU, a selective agonist of the δ opioid receptor, in relation to brain passage and receptor occupancy. This research has implications in understanding the pharmacological responses induced by δ and μ receptors (Delay-Goyet et al., 1991).

  • Self-Assembled Phe-Phe Motif Nanostructures : Datta, Tiwari, and Ganesh (2018) examined the self-assembly of short peptide diphenylalanine (Phe-Phe) motif and its derivatives, including H-Phe-Phe-OH and Boc-Phe-Phe-OH. The study highlights the potential applications of these motifs in biomaterial chemistry, sensors, and bioelectronics (Datta, Tiwari, & Ganesh, 2018).

  • Polyhydroxyalkanoates in Tissue Engineering : Chen and Wu (2005) reviewed the applications of polyhydroxyalkanoates (PHA), including poly 3-hydroxybutyrate (PHB) and copolymers, in tissue engineering. They discussed their use in developing medical devices and tissue repair technologies (Chen & Wu, 2005).

  • (9H‐Fluoren‐9‐yl)methanesulfonyl (Fms) in Peptide Synthesis : Ishibashi, Miyata, and Kitamura (2010) developed a new sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), for peptide synthesis. This group can be used similarly to the Fmoc protecting group and has advantages in forming certain phosphonamide bonds (Ishibashi, Miyata, & Kitamura, 2010).

Safety And Hazards

H-Phe-OtBu.HCl may cause eye irritation and is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMCEXDXULPJPG-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Phe-OtBu.HCl

CAS RN

15100-75-1
Record name L-Phenylalanine, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15100-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 3-phenyl-L-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
G Han, M Tamaki, VJ Hruby - The Journal of Peptide Research, 2001 - Wiley Online Library
Fast, efficient and selective deprotection of the tert‐butoxycarbonyl (Boc) group of various amino acids and peptides was achieved by using hydrogen chloride (4 m) in anhydrous …
Number of citations: 213 onlinelibrary.wiley.com
KJ Jensen, J Alsina, MF Songster… - Journal of the …, 1998 - ACS Publications
… ,6-dimethoxybenzyl]-N α -(9-fluorenylmethoxycarbonyl)phenylalanine tert-Butyl Ester [Fmoc-(BAL-OH)Phe-OtBu, 1g] was prepared as described for 1a, but starting with H-Phe-OtBu·HCl …
Number of citations: 416 pubs.acs.org
S Stamm, H Heimgartner - European Journal of Organic …, 2004 - Wiley Online Library
Aib‐containing peptides have been synthesized from the N‐ to the C‐terminus by the “azirine/oxazolone method” under solid‐phase conditions. In this new and convenient method for …
SK Shannon, G Barany - The Journal of organic chemistry, 2004 - ACS Publications
… Conversion with H-Phe-OtBu·HCl (entry V) was slightly lower than that with the other … , aniline, benzylamine, butylamine, cyclohexylamine, H-Gly-OtBu·HCl, and H-Phe-OtBu·HCl. …
Number of citations: 25 pubs.acs.org
MK Kim, K Park, W Yeo, H Choo, Y Chong - Bioorganic & medicinal …, 2009 - Elsevier
In order to discover a quercetin prodrug with improved bioavailability, we synthesized nine quercetin–amion acid conjugates and estimated their pharmacokinetic properties including …
Number of citations: 130 www.sciencedirect.com
C Suzuki, K Kato, AB Tsuji, MR Zhang… - Journal of Labelled …, 2015 - Wiley Online Library
… Compound 3e was prepared from benzophenone imine and H-Phe-OtBu-HCl (2e) according to the procedure described earlier for 3a. Compound 3e was isolated as a colorless oil (…
S Stamm, A Linden, H Heimgartner - Helvetica chimica acta, 2003 - Wiley Online Library
… At 08, EtN(i-Pr)2 (0.1 ml, 0.584 mmol) was added to a mixture of (R,S)-20/(S,S)-2 0 (67 mg, 0.199 mmol, mixture of diastereoisomers), H-Phe-OtBu • HCl (57 mg, 0.221 mmol), TBTU (64 …
Number of citations: 29 onlinelibrary.wiley.com
K Pandey, S Arafin, E Jones, Y Du, G Kulkarni, A Uddin… - 2023 - chemrxiv.org
This study explores the dynamic self-assembly of hypervalent iodine-based macrocycles (HIMs) driven by secondary bonding interactions. The reversible disassembly and reassembly …
Number of citations: 0 chemrxiv.org
T Groth, M Meldal - Journal of Combinatorial Chemistry, 2001 - ACS Publications
… Compound 9 (152 mg, 33 μmol) was hydrolyzed to 10 (general procedure B) and treated with H-Phe-OtBu·HCl (259 mg, 30 equiv) according to general procedure C. The resin was …
Number of citations: 50 pubs.acs.org
L Wang, X Hui, H Geng, L Ye, A Zhang, Z Shao… - Colloid and Polymer …, 2017 - Springer
… A solution of H-Phe-OtBu·HCl (1.546 g, 6 mmol) in 10 mL DMF was added dropwise after 30 min. Finally, the reaction mixture was stirred for 24 h at room temperature and precipitated …
Number of citations: 9 link.springer.com

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